N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide

physicochemical profiling isomer comparison chromatographic retention

Researchers screening pyrrolidine chemotypes often lack structurally matched negative controls for antimalarial assays. This compound provides the 3-phenylpyrrolidine-1-carboxamide scaffold as a direct matched-pair probe against its 4-methoxyphenyl positional isomer (CAS 1209684-53-6), enabling interrogation of methoxy-group location on target engagement. - Matched-pair probe: 3-phenyl vs. 4-(4-methoxyphenyl) substitution controls for antiplasmodial activity dependence on 4-aryl topology. - Hydrogen-bond-rich 4-methoxybenzyl urea anchor supports fragment growing and library derivatization at the pyrrolidine nitrogen or methoxyphenyl para-position. - Supplied with ¹H/¹³C NMR and HRMS to unambiguously distinguish from the positional isomer; analytical data ensures procurement confidence.

Molecular Formula C19H22N2O2
Molecular Weight 310.397
CAS No. 1208774-47-3
Cat. No. B2864643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
CAS1208774-47-3
Molecular FormulaC19H22N2O2
Molecular Weight310.397
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c1-23-18-9-7-15(8-10-18)13-20-19(22)21-12-11-17(14-21)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,20,22)
InChIKeyMYJBQMHLXQRHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide: Structure & Suppliers


N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide (CAS 1208774-47-3) is a synthetic pyrrolidine-1-carboxamide with the molecular formula C19H22N2O2 and a molecular weight of 310.4 g/mol . It features a 3-phenylpyrrolidine core linked through a urea bridge to a 4-methoxybenzyl group, yielding a compact, non-chiral scaffold. The compound is catalogued by several chemical suppliers, but primary research literature, patent filings, and independent bioactivity databases provide negligible public annotation at this time.

Non-chiral pyrrolidine-urea scaffold for screening deck libraries

Isomeric pair studies require orthogonal identity confirmation (NMR, HPLC)

Low prior annotation supports unbiased hit discovery

N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide vs. Off-the-Shelf Analogs


Pyrrolidine-1-carboxamides that share a 3-phenylpyrrolidine core differ profoundly in their N-substituent identity. The closest commercially visible positional isomer, N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 1209684-53-6), relocates the methoxy group from the benzyl portion of the urea to the 3-aryl ring . This single substitution switches the hydrogen-bond-acceptor locale from the distal phenyl ring to the pyrrolidine-proximal aryl ring—a modification known to affect metabolic stability, target-residence time, and molecular recognition even among otherwise isomeric urea derivatives. Consequently, assuming equivalent biological or physicochemical behavior without head-to-head profiling is unsound.

Positional isomer (CAS 1209684-53-6) relocates the methoxy group, altering hydrogen-bond-acceptor locale. Target recognition and metabolic stability may shift.

Des-methoxy analog (CAS 1208484-09-6) lacks the para-methoxy substituent, reducing HBA count and potentially changing solubility and off-target profile.

N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide vs. Closest Structural Analogs


Physicochemical Profile vs. Positional Isomer

The target compound shares an identical molecular formula and mass (C19H22N2O2, MW 310.4) with its positional isomer N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 1209684-53-6) . Depsite this, the distinct regiochemistry of the methoxy group is expected to produce different logD values, HPLC retention times, and crystalline packing energies. No experimentally measured logD or retention data for the target compound were located in non-excluded databases at the time of writing; therefore, direct quantitative comparison cannot be presented.

Isomer identity
Class-level inference
Identical MW (310.4 Da) but different methoxy regiochemistry; no experimental logD/retention data
Orthogonal confirmation (NMR, HPLC) needed to distinguish isomers
Data to verify; no measured values located
physicochemical profiling isomer comparison chromatographic retention

Structural Comparison with Des-Methoxy Analog

The des-methoxy analog N-benzyl-3-phenylpyrrolidine-1-carboxamide (CAS 1208484-09-6, MW 280.4) lacks the methoxy substituent entirely . In related pyrrolidine-urea chemotypes, the presence or absence of a para-methoxy group on the N-benzyl ring has been shown to modulate metabolic stability and CYP450 inhibition profiles, though specific data for this exact pair are not publicly available.

Methoxy effect
Class-level inference
ΔMW = +30 Da; ΔHBA = +1 vs. des-methoxy analog (CAS 1208484-09-6)
Methoxy substituent may alter solubility and CYP interactions
Class-level inference; direct pair data unavailable
structure-activity relationship methoxy effect metabolic stability

Scaffold Comparison: CWHM-1008 Series

The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype, exemplified by CWHM-1008, has demonstrated oral efficacy against drug-resistant Plasmodium falciparum (EC50 values of 46 nM against 3D7 and 21 nM against Dd2 strains) [1]. The target compound differs by having a 3-phenylpyrrolidine-1-carboxamide scaffold rather than a 4-aryl-pyrrolidine-3-carboxamide, changing the vector of the aryl group and potentially altering the pharmacological profile.

Antimalarial benchmark
Cross-study comparable
CWHM-1008 EC50 = 46 nM (3D7), 21 nM (Dd2); target compound scaffold is 3-phenyl-1-carboxamide
Scaffold topology differs; antimalarial activity not yet assessed
Meyers et al. J. Med. Chem. 2019
antimalarial pyrrolidine carboxamide scaffold hopping

Physicochemical Profile vs. N-Phenyl Isostere

3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide (CAS 1209302-14-6, MW 296.4) replaces the N-benzyl group of the target compound with an N-phenyl group, eliminating the methylene spacer . This structural contraction reduces the rotatable bond count by one and alters the conformational flexibility of the urea linkage. No experimental logD or solubility data were found for either compound.

N-benzyl vs N-phenyl
Class-level inference
ΔMW = +14 Da; +1 rotatable bond vs. N-phenyl isostere
Conformational flexibility may shift binding kinetics
Structural inference; no direct binding data available
isostere comparison N-aryl vs. N-benzyl lipophilicity

Bioactivity Database Gap Analysis

A systematic search of authoritative databases including BindingDB, ChEMBL, and PubChem (as of 2026-04-29) returned no quantitative biological activity data (IC50, EC50, Ki, % inhibition, etc.) for CAS 1208774-47-3. The compound's closest annotated analog, MLS-0202046.0001 (binding to PTPN7 and DUSP3), contains a 3-phenylpyrrolidine-1-carboxamide substructure but with a quinoxaline-furan substitution at the urea nitrogen, rendering direct comparison inappropriate [1].

Bioactivity gap
Supporting evidence
Zero bioactivity records across BindingDB, ChEMBL, PubChem
In-house screening required; not a pre-validated tool compound
Closest annotated analog is structurally non-isosteric
data gap screening collection hit identification

N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide: Application Scenarios


Chemical Probe for Phenotypic Assays

The compound’s compact, heterocyclic-urea scaffold makes it suitable as a screening deck member for phenotypic or high-content assays where pyrrolidine-containing chemotypes are desired . Its structural distinction from the more heavily investigated 4-aryl-3-carboxamide antimalarial series [Section 3, Item 3] means it may yield novel hit profiles in unbiased screens.

Isomeric Selectivity Probe for Target Engagement

When compared head-to-head with its positional isomer N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 1209684-53-6) [Section 3, Item 1], the target compound can serve as a matched-pair probe to interrogate whether the spatial location of the methoxy group influences target binding, selectivity, or metabolic stability.

Urea-Linker Scaffold for Library Synthesis

The 4-methoxybenzyl urea motif provides a hydrogen-bond-rich anchor point compatible with fragment growing or library derivatization. The 3-phenylpyrrolidine portion offers a rigid, sp³-rich scaffold that can be diversified at the pyrrolidine nitrogen or the para-position of the methoxyphenyl ring. Procurement for medicinal chemistry campaigns should include analytical characterization (¹H/¹³C NMR, HRMS) to unambiguously distinguish this isomer from the positional isomer.

Negative Control for Antiplasmodial Optimization

Given the established antimalarial activity of the 4-aryl-N-benzylpyrrolidine-3-carboxamide series [Section 3, Item 3], the 3-phenyl-1-carboxamide scaffold of the target compound can serve as a structurally matched negative control to confirm that antiplasmodial activity depends on the 4-aryl substitution pattern rather than on the pyrrolidine-urea motif alone.

Application
Selection Property
Validation Focus
Phenotypic screening probe
Compact non-chiral scaffold
Hit profiling in unbiased assays
Isomeric selectivity probe
Methoxy positional isomer pair
Target engagement and metabolic stability comparison
Library synthesis scaffold
H-bond-rich urea anchor point
Isomer confirmation by NMR/HRMS
Antiplasmodial negative control
3-phenyl-1-carboxamide scaffold
Confirm scaffold dependence of activity
Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.